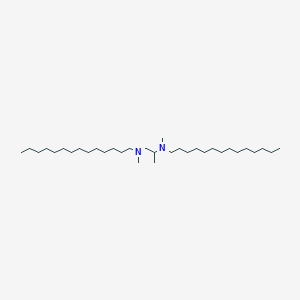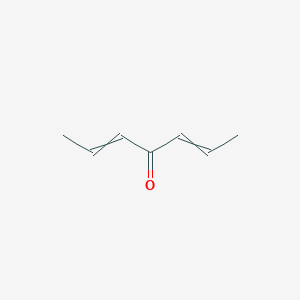
Hepta-2,5-dien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-2,5-dien-4-one, also known as 2,5-heptadien-4-one, is an organic compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical studies. The compound is characterized by its unique structure, which includes two double bonds separated by a single bond, and a ketone group at the fourth carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hepta-2,5-dien-4-one can be synthesized through several methods. One common approach involves the self-condensation of acetone, which produces phorone (2,6-dimethyl-2,5-heptadien-4-one) as an intermediate . This intermediate can then be further processed to obtain this compound. Another method involves the reaction of appropriate dienes with specific catalysts to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials such as acetone. The process may include steps like distillation and purification to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various catalysts and reagents can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
Hepta-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated dienes.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism by which hepta-2,5-dien-4-one exerts its effects involves its conjugated diene structure, which allows it to participate in various chemical reactions. The compound can interact with molecular targets through electrophilic and nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones, affecting the compound’s overall reactivity and function .
Comparación Con Compuestos Similares
2,5-Heptadiene: Similar in structure but lacks the ketone functional group.
2,6-Dimethyl-2,5-heptadien-4-one (Phorone): An industrially important diene with additional methyl groups.
2,4-Heptadien-1-ol: Contains an alcohol group instead of a ketone
Uniqueness: Hepta-2,5-dien-4-one’s unique combination of a conjugated diene system and a ketone functional group sets it apart from other similar compounds. This structure provides distinct reactivity patterns and makes it a valuable compound for various chemical and industrial applications .
Propiedades
Número CAS |
105645-97-4 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
hepta-2,5-dien-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-6H,1-2H3 |
Clave InChI |
XQBYLOYJNLQCLU-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



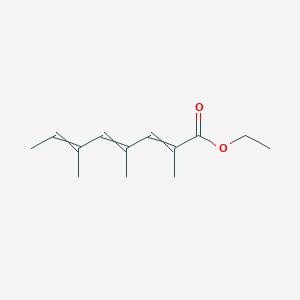
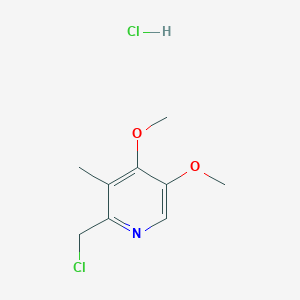
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
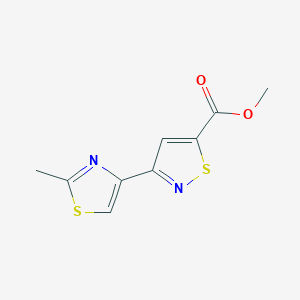

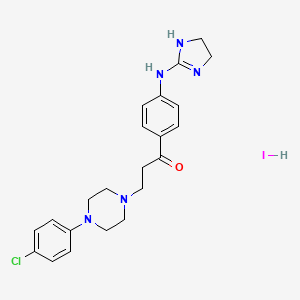
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
methanone](/img/structure/B14341519.png)
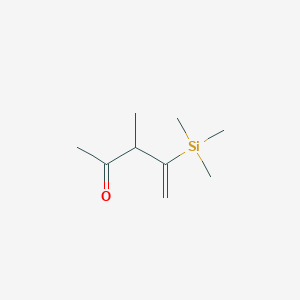
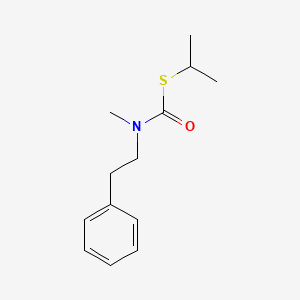
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)

